2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride
Overview
Description
2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride is a chemical compound with the molecular formula C10H10N4O3·HCl. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone moiety and an acetamide group.
Mechanism of Action
Mode of Action
A related study has shown that it can interact with human serum albumin (hsa) via a michael addition reaction . In this process, the -SH group on HSA forms a new CS bond with the acryloyl group in the compound .
Result of Action
It has been used to detect trace levels of hsa with high sensitivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride typically involves the reaction of phthalic anhydride with hydrazine to form 1,2,3,4-tetrahydrophthalazine-1,4-dione. This intermediate is then reacted with chloroacetyl chloride to yield 2-chloro-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide. Finally, the chloro compound is treated with ammonia to produce the desired 2-amino derivative, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted acetamide derivatives .
Scientific Research Applications
2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide
- N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide
- 1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl acetamide
Uniqueness
2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3.ClH/c11-4-7(15)12-6-3-1-2-5-8(6)10(17)14-13-9(5)16;/h1-3H,4,11H2,(H,12,15)(H,13,16)(H,14,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQYUOBQQYBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CN)C(=O)NNC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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